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Compound of Interest

Compound Name: Benzyl isoamyl ether

Cat. No.: B1672212 Get Quote

Introduction

Benzyl isoamyl ether (also known as benzyl isopentyl ether) is an organic compound with

applications in the fragrance and flavor industries. Its synthesis and characterization are crucial

for quality control and research purposes. This technical guide provides an in-depth overview of

the spectroscopic data for benzyl isoamyl ether, including Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for

acquiring this data are also presented to aid researchers in reproducing these results.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of benzyl isoamyl ether.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.35 - 7.25 m - 5H Ar-H

4.50 s - 2H -O-CH₂-Ph

3.48 t 6.7 2H -O-CH₂-CH₂-

1.68 m 6.7 2H -CH₂-CH₂-CH-

1.55 m 6.7 1H -CH₂-CH(CH₃)₂

0.92 d 6.6 6H -CH(CH₃)₂

m = multiplet, s = singlet, t = triplet, d = doublet

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

138.6 Quaternary Aromatic C

128.4 Aromatic CH

127.7 Aromatic CH

127.5 Aromatic CH

72.9 -O-CH₂-Ph

68.9 -O-CH₂-CH₂-

38.4 -CH₂-CH₂-CH-

25.1 -CH₂-CH₂-CH-

22.6 -CH(CH₃)₂

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3085, 3062, 3029 Medium Aromatic C-H Stretch

2954, 2869 Strong Aliphatic C-H Stretch

1496, 1454 Medium Aromatic C=C Bending

1385, 1366 Medium C-H Bending (gem-dimethyl)

1100 Strong C-O-C Asymmetric Stretch

735, 697 Strong
Aromatic C-H Out-of-Plane

Bending

Table 4: Mass Spectrometry Data (Electron Ionization)
m/z Relative Intensity (%) Assignment

91 100 [C₇H₇]⁺ (Tropylium ion)

92 65.6 [C₇H₈]⁺

71 ~20 [C₅H₁₁]⁺ (Isopentyl fragment)

65 11.2 [C₅H₅]⁺

43 15.8 [C₃H₇]⁺ (Isopropyl fragment)

41 12.3 [C₃H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Sample Preparation: A sample of benzyl isoamyl ether (approximately 10-20 mg for ¹H

NMR, 50-100 mg for ¹³C NMR) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) in

a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an

internal standard (δ = 0.00 ppm).
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Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 512-1024, due to the low natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the internal TMS

standard.

Infrared (IR) Spectroscopy
Sample Preparation: As benzyl isoamyl ether is a liquid, a neat spectrum is obtained. A

single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium

chloride (NaCl) salt plates to form a thin film.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition:
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A background spectrum of the clean salt plates is recorded.

The prepared sample is placed in the spectrometer's sample holder.

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via direct

injection or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution of benzyl
isoamyl ether in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is

used.

Ionization:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.[1]

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Data Acquisition: The detector records the abundance of each ion, generating a mass

spectrum.

Visualizations
The following diagrams illustrate the structure of benzyl isoamyl ether and the logical

workflow for its spectroscopic analysis.
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Structure of Benzyl Isoamyl Ether with Atom Numbering for NMR
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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